molecular formula C20H25NO7 B4002897 N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid

N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4002897
M. Wt: 391.4 g/mol
InChI Key: ZQPQOBMWBMSFLX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C20H25NO7 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(4-allyl-2-methoxyphenoxy)propyl](2-furylmethyl)amine oxalate is 391.16310214 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Behavior

  • Asymmetric Synthesis and Reactivity : Lithiated N-Boc allylic amines, structurally similar to the compound , have been utilized as asymmetric homoenolate equivalents, reacting with electrophiles to produce enantioenriched products. This methodology enables the synthesis of compounds with complex chiral centers, demonstrating the versatile reactivity and potential applications of these allylic amine derivatives in asymmetric synthesis (Whisler & Beak, 2003).

Molecular Structure and Characterization

  • Structural Analysis via DFT : A study focused on bis(2-methoxy-4-allylphenyl)oxalate, a compound closely related to the query, used Density Functional Theory (DFT) and various spectroscopic techniques to elucidate its molecular structure and characteristics. This research highlights the importance of theoretical and experimental analyses in understanding the chemical behavior and potential applications of such compounds (Şahin et al., 2016).

Biological Potential and Applications

  • Insecticidal Activity of Derivatives : Eugenol derivatives, which share a core structural motif with the queried compound, have shown significant insecticidal activity. Modifications to the eugenol structure have been observed to impact the viability of insect cells, suggesting that similar modifications to compounds like "3-(4-allyl-2-methoxyphenoxy)propylamine oxalate" could harness or enhance biological activities for pest control applications (Fernandes et al., 2020).

Advanced Materials and Chemical Reactions

  • Oxalate-Bridged Iron(III) Complexes : Research into oxalate-bridged binuclear iron(III) complexes, using ligands that resemble the structure of the query compound, has provided insights into the magnetic properties and potential applications of these materials in magnetic and catalytic fields. Such studies demonstrate the utility of oxalate and related structures in designing materials with specific electronic properties (Heidari et al., 2013).

These examples underscore the broad spectrum of scientific research applications for compounds structurally related to "3-(4-allyl-2-methoxyphenoxy)propylamine oxalate," ranging from synthetic chemistry and molecular characterization to biological activities and the development of new materials. The versatility and potential of these compounds highlight their importance in ongoing and future research endeavors.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C2H2O4/c1-3-6-15-8-9-17(18(13-15)20-2)22-12-5-10-19-14-16-7-4-11-21-16;3-1(4)2(5)6/h3-4,7-9,11,13,19H,1,5-6,10,12,14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPQOBMWBMSFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 2
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 3
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 4
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 6
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.